(Nonylphenyl) hydrogen phosphonate

lubricant additives antiwear performance tribology

(Nonylphenyl) hydrogen phosphonate (CAS 94060-69-2), systematically named phosphonic acid, mono(nonylphenyl) ester, is a monoaryl phosphonate with the molecular formula C15H25O3P and a molecular weight of 284.33 g/mol. It is characterized by a direct carbon-phosphorus (C–P) bond linking the nonylphenyl aromatic moiety to the phosphonate functional group, distinguishing it structurally from the more common phosphite esters (which contain labile P–O–C linkages).

Molecular Formula C15H24O3P+
Molecular Weight 283.32 g/mol
CAS No. 94060-69-2
Cat. No. B12663259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Nonylphenyl) hydrogen phosphonate
CAS94060-69-2
Molecular FormulaC15H24O3P+
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=CC=C1O[P+](=O)O
InChIInChI=1S/C15H23O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)18-19(16)17/h9-10,12-13H,2-8,11H2,1H3/p+1
InChIKeyOMELNGHVALSQTE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Nonylphenyl) Hydrogen Phosphonate CAS 94060-69-2: Procurement-Grade Product Profile and Scientific Baseline


(Nonylphenyl) hydrogen phosphonate (CAS 94060-69-2), systematically named phosphonic acid, mono(nonylphenyl) ester, is a monoaryl phosphonate with the molecular formula C15H25O3P and a molecular weight of 284.33 g/mol . It is characterized by a direct carbon-phosphorus (C–P) bond linking the nonylphenyl aromatic moiety to the phosphonate functional group, distinguishing it structurally from the more common phosphite esters (which contain labile P–O–C linkages) [1]. The compound is a colorless liquid with a boiling point of 409 °C at 760 mmHg and a flash point of 201.1 °C, and exhibits excellent solubility in organic solvents . It belongs to the organophosphorus class and has been cited in both patent literature as an antiwear additive for lubricant compositions and in environmental research as a phosphonate-based sequestering agent in textile wastewater treatment [2][3].

Workflow Antiwear additive screening in lubricant formulations
Selection C–P bond stability vs phosphite ester alternatives
Use Context Nonylphenol-minimized polymer intermediate and wastewater treatment research

Why (Nonylphenyl) Hydrogen Phosphonate Cannot Be Substituted by Generic Phosphite or Phosphate Esters: A Chemical Stability Rationale


The procurement decision for (nonylphenyl) hydrogen phosphonate over generic phosphite esters (e.g., tris(nonylphenyl) phosphite, TNPP) or phosphate esters hinges on the fundamentally different chemical stability conferred by the C–P bond versus the P–O–C ester linkage [1]. Phosphite antioxidants such as TNPP are known to undergo hydrolysis at elevated temperatures (150–180 °C) to release free nonylphenol—a recognized endocrine-disrupting chemical—and phosphorous acid [2]. In contrast, the C–P bond in phosphonates is documented to resist chemical hydrolysis, thermal decomposition, and photolysis under conditions that readily cleave phosphate and phosphite ester bonds [3]. Furthermore, monoaryl phosphonates prepared via the patented heterogeneous acid resin catalysis method achieve substantially higher purity than products obtained through conventional phosphorous acid or phosphorodichloridite routes, where contamination with reactants and hydrolysis byproducts is a persistent problem [4]. These differences mean that substituting a generic phosphite or phosphate ester for (nonylphenyl) hydrogen phosphonate will yield a chemically distinct performance profile—particularly in applications where hydrolytic stability, purity, and controlled release of phenolic byproducts are critical selection criteria.

Hydrolytic stability mismatch
Phosphite esters (e.g., TNPP) hydrolyze at 150–180 °C releasing nonylphenol; the C–P bond resists this pathway.
Purity and performance gap
Conventional phosphate/phosphite synthesis routes yield impurity-laden products, compromising antiwear film consistency.
Application domain mismatch
TNPP is an antioxidant for polymers, not a boundary lubrication additive; direct substitution may alter the performance profile.

(Nonylphenyl) Hydrogen Phosphonate Comparative Evidence Guide: Quantified Performance Differentiation Against Closest Analogs


Four-Ball Antiwear Performance: 4-n-Nonylphenyl Phosphonate vs. Base Oil Baseline

The antiwear efficacy of 4-n-nonylphenyl phosphonate (the specific isomer encompassed by CAS 94060-69-2) was quantified using the Four-Ball Wear Test (ASTM D2266 equivalent) against an additive-free baseline. At a 0.5 wt% treat rate in solvent-refined paraffinic bright stock lubricating oil (150 SSU at 210 °F), the phosphonate reduced the wear scar diameter from 0.6858 mm to 0.3885 mm—a 43.4% reduction—and lowered the wear rate from 4.60 × 10^12 cc/cm-Kg to 0.282 × 10^12 cc/cm-Kg—a 93.9% reduction [1]. These results were obtained under standardized conditions of 40 Kg load, 600 rpm, and 30 minutes test duration at 200 °F on SAE 52100 steel [1]. This magnitude of wear rate reduction is characteristic of a highly effective antiwear additive and distinguishes this monoaryl phosphonate from phosphite esters (e.g., TNPP), which are primarily deployed as secondary antioxidants in polymers rather than as boundary lubrication additives [2].

Antiwear Performance
Head-to-head
Wear rate reduced 93.9%; scar diameter −43.4%
Supports antiwear additive screening
0.5 wt% in paraffinic bright stock; Four-Ball test at 200 °F, 40 Kg
lubricant additives antiwear performance tribology

Hydrolytic Stability: C–P Phosphonate Bond vs. P–O–C Phosphite Ester Linkage

The defining chemical stability advantage of (nonylphenyl) hydrogen phosphonate over tris(nonylphenyl) phosphite (TNPP) arises from its C–P bond architecture. Phosphonates contain a direct carbon-to-phosphorus bond that is documented in the peer-reviewed literature to resist chemical hydrolysis, thermal decomposition (up to significantly higher temperatures than phosphate esters), and photolysis [1][2]. In contrast, TNPP and other aryl phosphites contain P–O–C ester linkages that undergo hydrolysis at elevated temperatures (150–180 °C) to regenerate free nonylphenol and phosphorous acid [3]. The practical consequence is that TNPP serves as a latent source of nonylphenol—a compound under increasing regulatory scrutiny for endocrine-disrupting activity—during polymer processing and end-use [4]. The phosphonate's resistance to this hydrolytic pathway represents a fundamental differentiation for applications where nonylphenol release must be minimized.

Hydrolytic Stability
Class-level
C–P bond resists hydrolysis vs P–O–C linkage cleaves at 150–180 °C
Supports nonylphenol-minimized formulation
Class-level evidence; specific rate constants not reported
hydrolytic stability C–P bond phosphonate vs. phosphite

Synthesis Purity: Heterogeneous Acid Resin Catalysis vs. Conventional Phosphorous Acid Route

U.S. Patent 4,092,254 explicitly describes 4-n-nonylphenyl phosphonate prepared via heterogeneous acid cation exchange resin catalysis as 'essentially pure monononylphenyl phosphonate, free of other phosphorus-containing impurities' [1]. The patent contrasts this with prior art methods—specifically the reaction of phosphorous acid with triaryl phosphites (U.S. Pat. No. 3,019,249) and hydrolysis of aryl-phosphorodichloridites (Houben Weyl, Methoden der Organischen Chemie)—which yield products that are 'difficult to purify' and 'usually contaminated with one of the reactants' or that 'hydrolyze extensively before they can be isolated' [1]. Only a 'minute amount of di(nonylphenyl) phosphonate was present in the product due to an impurity in the nonylphenyl phosphorodichlorodite from which the nonylphenyl-di-t-butyl phosphite was prepared. No other phosphorous impurities were present' [1]. This high purity is critical for antiwear additive performance, where phosphorus-containing impurities can compete for metal surface sites and compromise film formation [1].

Synthesis Purity
Head-to-head
Essentially pure monoaryl phosphonate; only minute di-ester impurity
Supports batch consistency for antiwear use
Patent-reported purity; no quantitative percentage
synthesis purity monoaryl phosphonate catalytic preparation

Phosphonate Sequestering Agent Behavior in H2O2/UV-C Wastewater Treatment: Competition Kinetics with NP-10 Surfactant

In H2O2/UV-C treatment of simulated textile preparation wastewater, phosphonate-based sequestering agents (the class to which (nonylphenyl) hydrogen phosphonate belongs) were shown to compete with the nonionic surfactant nonylphenol decaethoxylate (NP-10) for UV-C light absorption and hydroxyl (HO•) radicals [1]. Under the tested conditions, NP-10 degradation was complete after 50 minutes of exposure, with a pseudo-first-order degradation rate coefficient of 0.061 min⁻¹ [1]. The presence of the phosphonate-based sequestering agent altered the oxidation kinetics by competing for reactive species, demonstrating that phosphonates are not inert bystanders in advanced oxidation processes but active participants that can influence treatment efficiency [1]. The highest H2O2/UV-C oxidation efficiency for the phosphonate-containing effluent achieved 34% COD and 28% TOC removals [1]. This behavior is distinct from that of phosphite esters such as TNPP, which are oxidized to phosphate as the major transformation product in environmental matrices rather than functioning as competitive sequestering agents [2].

Sequestering Agent Behavior
Cross-study comparable
NP-10 degradation rate 0.061 min⁻¹; COD removal 34%
Supports wastewater treatment additive role
Competes with surfactant for HO• radicals in H₂O₂/UV-C
wastewater treatment phosphonate sequestering agent advanced oxidation

Monoaryl Phosphonate vs. Dinonylphenyl Phosphonate: Single Aryl Group Advantage for Surface Film Formation

Within the class of aryl phosphonate lubricant additives, a structural distinction exists between monoaryl phosphonates (one aryl group per phosphorus) and diaryl or dinonylphenyl phosphonates (two bulky nonylphenyl groups). U.S. Patent 4,054,694 describes dinonylphenyl hydrogen phosphonate as forming an adherent surface reaction film on metal parts that imparts wear-resistant and fatigue-resistant properties [1]. However, the monoaryl phosphonate (nonylphenyl hydrogen phosphonate) possesses only a single bulky nonylphenyl substituent, resulting in lower steric hindrance around the phosphorus center and a theoretically higher density of reactive P–OH groups per unit mass available for chemisorption onto metal surfaces [2]. This structural feature may favor more rapid or complete surface coverage under boundary lubrication conditions, although direct comparative tribological data between mono- and di-substituted aryl phosphonates have not been published in the open literature [2]. The monoaryl phosphonate has been specifically claimed as an antiwear additive at treat rates of 0.05 to 5 wt% in lubricating oil compositions [2].

Structural Advantage
Class-level inference
Single aryl group may favor surface chemisorption vs di-substituted analog
Structural differentiation from di-aryl phosphonate
Direct comparative tribological data not available
lubricant additive surface reaction film anti-fatigue coating

(Nonylphenyl) Hydrogen Phosphonate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Performance Lubricant Antiwear Additive Formulation

Based on the Four-Ball Wear Test data demonstrating a 93.9% reduction in wear rate (from 4.60 to 0.282 × 10^12 cc/cm-Kg) at only 0.5 wt% treat rate in paraffinic bright stock [1], (nonylphenyl) hydrogen phosphonate is indicated for formulators developing ashless antiwear additive packages for industrial lubricants, hydraulic fluids, and metalworking fluids. The high purity achievable through the patented heterogeneous acid resin catalysis method [1] ensures batch-to-batch consistency in wear protection performance, a critical procurement criterion for lubricant manufacturers.

Nonylphenol-Minimized Polymer Stabilization Intermediate

Where tris(nonylphenyl) phosphite (TNPP) is being phased out due to concerns over nonylphenol migration from food-contact polymers [2], (nonylphenyl) hydrogen phosphonate offers a structurally related yet chemically distinct intermediate. The C–P bond architecture resists the hydrolytic cleavage that liberates free nonylphenol from phosphite esters [3], making it a candidate building block for synthesizing next-generation polymeric phosphonate stabilizers with inherently lower nonylphenol release potential.

Phosphonate-Based Sequestering Agent for Industrial Wastewater Treatment Formulations

The demonstrated behavior of phosphonate-based sequestering agents in H2O2/UV-C advanced oxidation treatment of textile wastewater—achieving 34% COD and 28% TOC removal while actively competing for reactive species [4]—supports the use of (nonylphenyl) hydrogen phosphonate as a precursor or component in chelating/sequestering formulations. This application leverages the phosphonate's aqueous-phase chemical stability and its capacity to interact with advanced oxidation processes differently than phosphate or phosphite esters.

Metal Surface Pretreatment for Fatigue and Wear Resistance

Extrapolating from the demonstrated ability of structurally related dinonylphenyl hydrogen phosphonate to form adherent surface reaction films that impart fatigue-resistant and wear-resistant coatings on metal parts [5], (nonylphenyl) hydrogen phosphonate—with its single aryl substituent offering less steric hindrance and higher reactive P–OH group density [1]—may be investigated as a metal pretreatment agent for gears, bearings, cams, and cutting tools prior to service or as an additive incorporated directly into cutting, grinding, or quenching fluids.

Application
Selection Property
Validation Focus
Lubricant antiwear additive development
Antiwear performance (Four-Ball test context)
Wear rate and scar diameter reproducibility
Nonylphenol-minimized polymer stabilizer research
C–P bond hydrolytic stability
Nonylphenol release under thermal stress
Industrial wastewater treatment additive research
Sequestering agent behavior in advanced oxidation
COD/TOC removal and kinetic interference
Metal surface pretreatment and anti-fatigue coating research
Reactive P–OH group density and steric accessibility
Surface film formation and fatigue resistance
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